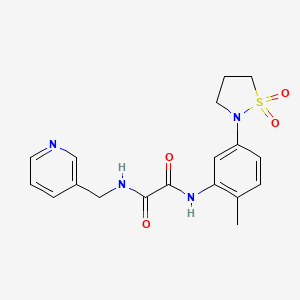

![molecular formula C16H23ClN4O B2985448 1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride CAS No. 1170967-54-0](/img/structure/B2985448.png)

1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride” is a chemical compound with the molecular formula C16H22N4O•HCl . It has a molecular weight of 322.83 . This compound is used for research purposes .

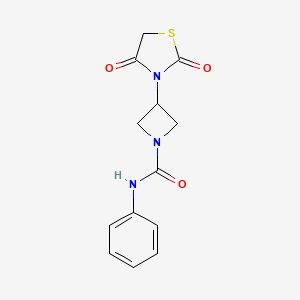

Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to an oxadiazole ring, which is further connected to a propylpiperazine group . The InChI code for this compound is 1S/C16H22N4O.ClH/c1-2-5-14 (6-3-1)13-15-18-16 (21-19-15)7-4-10-20-11-8-17-9-12-20;/h1-3,5-6,17H,4,7-13H2;1H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 322.83 . It’s intended for research use only and not for diagnostic or therapeutic use .科学的研究の応用

Antibacterial and Antimicrobial Applications

- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, similar in structure to the compound , have been synthesized and evaluated for their potent bacterial biofilm and MurB inhibitors activities. These compounds showed significant antibacterial efficacies and biofilm inhibition activities against different bacterial strains, including E. coli, S. aureus, and S. mutans, with one particular compound, 5e, demonstrating more effective biofilm inhibition activities than Ciprofloxacin. These findings suggest potential applications in developing new antibacterial agents targeting resistant bacterial strains (Mekky & Sanad, 2020).

Anticancer Applications

- A series of lipophilic 1,2,4- and 1,3,4-oxadiazole derivatives, structurally related to the mentioned compound, were synthesized and evaluated for their anticancer activity. The study focused on the cytotoxic effects against mammary carcinoma and colon cancer cells, revealing that certain derivatives exhibited potent anticancer activities with IC50 values indicating their efficacy. This highlights the potential for developing novel anticancer agents based on the structural framework of 1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride (Caneschi et al., 2019).

作用機序

Target of Action

Compounds with a similar 1,2,4-oxadiazole core have been reported to exhibit selective inhibitory activity against the dopamine transporter dat and partial agonist properties against the μ opioid receptor .

Mode of Action

1,2,4-oxadiazole derivatives have been reported to interact with their targets via hydrogen bonding . The benzyl moiety could interact with the amino acid residue of the target protein via π–π interaction .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been associated with a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .

Pharmacokinetics

The molecular weight of the compound is 32283 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit cytotoxic activity against tumor and non-tumor mammalian cell lines .

特性

IUPAC Name |

3-benzyl-5-(3-piperazin-1-ylpropyl)-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O.ClH/c1-2-5-14(6-3-1)13-15-18-16(21-19-15)7-4-10-20-11-8-17-9-12-20;/h1-3,5-6,17H,4,7-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMIDQXHQLXAAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCC2=NC(=NO2)CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)oxirane-2-carboxamide](/img/structure/B2985366.png)

![5-Oxaspiro[2.4]heptan-4-one](/img/structure/B2985369.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2985374.png)

![3-ethyl-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985377.png)

![Thieno[3,2-b]furan](/img/structure/B2985385.png)

![ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2985387.png)